molecular formula C8H6ClN3O B11792860 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one

3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B11792860
M. Wt: 195.60 g/mol
InChI Key: DUTLBQTZVOGKMR-UHFFFAOYSA-N
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Description

3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a fused pyrido-pyrazinone scaffold with a chlorine atom at position 3 and a methyl group at position 1. This structure is part of a broader class of nitrogen-containing heterocycles known for their pharmacological relevance, particularly in kinase inhibition and antiviral/anticancer applications. The chlorine and methyl substituents influence its electronic properties, solubility, and binding affinity to biological targets, making it a key scaffold for medicinal chemistry optimization .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

3-chloro-1-methylpyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C8H6ClN3O/c1-12-5-3-2-4-10-7(5)11-6(9)8(12)13/h2-4H,1H3

InChI Key

DUTLBQTZVOGKMR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CC=C2)N=C(C1=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate followed by methylation can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. In some cases, it may inhibit enzyme activity or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrido[2,3-b]pyrazin-2(1H)-one Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Features Reference ID
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one Cl at C3, CH₃ at N1 C₈H₆ClN₃O Chlorine enhances electrophilicity; methyl improves metabolic stability
6-Chloropyrido[2,3-b]pyrazin-2(1H)-one Cl at C6 C₇H₄ClN₃O Chlorine at C6 alters binding orientation in kinase pockets
1-Butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one Cl at C3, butyl at N1 C₁₁H₁₂ClN₃O Longer alkyl chain increases lipophilicity and membrane permeability
7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Br at C7, partial saturation of pyridine ring C₇H₆BrN₃O Bromine enhances halogen bonding; dihydro form improves solubility
Onatasertib (Clinical Compound) 7-(6-(2-hydroxypropan-2-yl)pyridin-3-yl), trans-4-methoxycyclohexyl C₂₁H₂₇N₅O₃ Bulky substituents enhance mTOR kinase selectivity; in Phase II trials

Pharmacological Activity and Target Specificity

  • Kinase Inhibition: The 3-chloro substituent in 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one is critical for ATP-binding pocket interactions in kinases like BTK (Bruton’s tyrosine kinase). Analogs with pyrrolo[2,3-b]pyridine cores (e.g., BTK inhibitors in ) show IC₅₀ values < 10 nM, whereas chlorine positioning (C3 vs. C6) alters potency by 2–3-fold . Onatasertib, a dihydropyrazino[2,3-b]pyrazin-2(1H)-one derivative, inhibits mTOR kinase with IC₅₀ = 16 nM, attributed to its 6-(2-hydroxypropan-2-yl)pyridin-3-yl group enhancing hydrophobic interactions .
  • Antiviral Activity: 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives () target influenza PB2 cap-binding domain (EC₅₀ = 0.8 µM).
  • Anticancer Applications :

    • Dihydropyrido[2,3-b]pyrazin-2(1H)-ones (e.g., CC-223 in ) suppress glioblastoma growth in vivo (TGI = 78% at 10 mg/kg) via dual PI3K/mTOR inhibition. The 3-chloro analog’s smaller substituents may reduce off-target effects compared to bulkier clinical candidates .

Biological Activity

3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular interactions, and case studies demonstrating its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆ClN₃O
  • Molecular Weight : 195.60 g/mol
  • Structural Characteristics : The compound features a pyridine ring fused to a pyrazine moiety, with a chlorine substituent at the 3-position and a methyl group at the 1-position. These structural properties contribute to its biological activity by facilitating interactions with various biological targets.

Anti-inflammatory Effects

Research indicates that 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one exhibits potent anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a potential candidate for treating inflammatory diseases. A study highlighted the synthesis of several derivatives that were evaluated for their ability to inhibit these cytokines, with promising results indicating significant reductions in their levels .

Anticancer Properties

The compound has also demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer) cells. In vitro studies showed that it could induce apoptosis in these cell lines, suggesting its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one with various proteins involved in inflammatory pathways and cancer progression. These studies reveal that the compound can form significant interactions through hydrogen bonds and hydrophobic contacts, enhancing its biological efficacy .

Synthesis and Evaluation

A series of studies have focused on synthesizing novel derivatives of pyrido[2,3-b]pyrazines, including 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one. For instance:

Compound NameMethod of SynthesisBiological Activity
7aSuzuki couplingAnti-inflammatory
7bBuchwald-HartwigCytotoxicity against cancer cells
7dCyclizationInhibition of TNF-α and IL-6

These derivatives were screened for their anti-inflammatory activities as inhibitors of pro-cytokines TNF-α and IL-6 .

Pharmacological Studies

In pharmacological assessments, compounds related to this structure have shown promising results in reducing tumor growth in animal models. For example, a recent study demonstrated that treatment with these compounds led to a significant decrease in tumor size compared to control groups .

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